molecular formula C16H11FN2O3 B2683929 N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 302922-49-2

N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Katalognummer B2683929
CAS-Nummer: 302922-49-2
Molekulargewicht: 298.273
InChI-Schlüssel: WPUHBOJUTFQPOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, also known as FQ-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. FQ-1 belongs to the class of quinoline derivatives and has been studied for its ability to inhibit the activity of certain enzymes, making it a promising candidate for drug development.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Study

Research has synthesized and studied the antimicrobial properties of fluoroquinolone-based compounds. These compounds, including N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives, have shown potential antibacterial and antifungal activities. For instance, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones and screened them for antimicrobial activities, revealing their potential in addressing microbial infections (Patel & Patel, 2010).

Antibacterial Activity

Kuramoto et al. (2003) designed novel N-1 substituents of naphthyridones and quinolones, resulting in compounds with potent antibacterial activities against a range of Gram-positive and Gram-negative bacteria. This study underscores the significance of the structural modifications of the quinoline core for enhancing antibacterial potency (Kuramoto et al., 2003).

Medical Imaging Studies

Compounds analogous to N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide have been synthesized and evaluated as ligands for neurokinin-3 (NK-3) receptors, aiming to develop radioligands suitable for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) studies. Bennacef et al. (2004) highlight the synthesis and in vitro evaluation of such compounds for medical imaging purposes, illustrating their application in brain imaging and the study of neurological disorders (Bennacef et al., 2004).

Anticancer and Fluorescence Agents

The synthesis and evaluation of 3-hydroxyquinoline-4(1H)-one derivatives for their cytotoxic activity towards cancer and non-malignant cell lines, as well as their fluorescent properties, have been reported. Funk et al. (2015) describe the potential of these compounds as both anticancer and fluorescent agents, providing insights into their dual functionality in medical research (Funk et al., 2015).

Immunomodulatory Effects

Research has identified derivatives of gatifloxacin with improved anti-inflammatory activities, indicating the potential of structural modifications at the carboxylic group to bring significant immunomodulatory changes. Sultana et al. (2013) discuss the synthesis of 1,4-dihydroquinoline-3-carboxamide and carbohydrazide derivatives of gatifloxacin, highlighting their potent anti-inflammatory properties (Sultana et al., 2013).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves the condensation of 3-fluoroaniline with 2-hydroxy-1,2-dihydroquinoline-3-carboxylic acid, followed by the addition of acetic anhydride and subsequent hydrolysis to yield the final product.", "Starting Materials": [ "3-fluoroaniline", "2-hydroxy-1,2-dihydroquinoline-3-carboxylic acid", "acetic anhydride", "sodium hydroxide", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Condensation of 3-fluoroaniline with 2-hydroxy-1,2-dihydroquinoline-3-carboxylic acid in the presence of sodium hydroxide to yield N-(3-fluorophenyl)-2-hydroxy-1,2-dihydroquinoline-3-carboxamide.", "Step 2: Addition of acetic anhydride to the reaction mixture and heating to yield N-(3-fluorophenyl)-4-acetoxy-2-hydroxy-1,2-dihydroquinoline-3-carboxamide.", "Step 3: Hydrolysis of the acetyl group using sodium hydroxide and water to yield N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide.", "Step 4: Isolation of the final product using ethyl acetate." ] }

CAS-Nummer

302922-49-2

Produktname

N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Molekularformel

C16H11FN2O3

Molekulargewicht

298.273

IUPAC-Name

N-(3-fluorophenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H11FN2O3/c17-9-4-3-5-10(8-9)18-15(21)13-14(20)11-6-1-2-7-12(11)19-16(13)22/h1-8H,(H,18,21)(H2,19,20,22)

InChI-Schlüssel

WPUHBOJUTFQPOE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC(=CC=C3)F)O

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.